4-Bromo-3-chloro-2,5-difluorobenzoic acid

Description

Significance of Halogenated Benzoic Acids in Contemporary Organic Synthesis

Halogenated compounds are a cornerstone of modern organic synthesis, valued for their versatility as precursors and intermediates in the creation of more complex molecules. rsc.orgacs.orgnih.gov The introduction of halogen atoms into an organic structure is a critical transformation, as halogens can act as leaving groups in substitution and cross-coupling reactions, and their presence can significantly modify the electronic and steric properties of a molecule. rsc.org Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogenated compounds. rsc.org

Halogenated benzoic acids, in particular, are valuable synthons. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid halides, while the halogen substituents provide reactive sites for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This dual functionality makes them essential starting materials for synthesizing a wide array of products, from pharmaceuticals and agrochemicals to dyes and advanced materials. rsc.orgmdpi.com Furthermore, methods like decarboxylative halogenation offer pathways to synthesize aryl halides from benzoic acids, which can sometimes yield regioisomers that are difficult to obtain through direct aromatic halogenation. acs.orgnih.gov

Overview of the Unique Structural Features of 4-Bromo-3-chloro-2,5-difluorobenzoic Acid

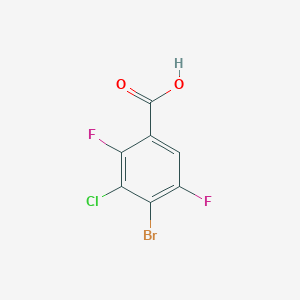

The specific arrangement of four different halogen atoms on the benzene (B151609) ring of this compound gives it a distinct chemical profile. The molecular structure consists of a benzoic acid core with halogen substituents at positions 2, 3, 4, and 5. The presence of fluorine, chlorine, and bromine atoms, each with different electronegativity and atomic size, creates a complex electronic and steric environment on the aromatic ring.

The two fluorine atoms at positions 2 and 5 strongly withdraw electron density through the sigma bond (inductive effect), while the chlorine at position 3 and bromine at position 4 also contribute to this effect. This polysubstitution significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring toward further chemical transformations. The steric hindrance provided by the substituents, particularly the ortho-fluorine and ortho-chloro atoms relative to the carboxylic acid and each other, can influence the conformation of the carboxyl group and the molecule's ability to participate in certain reactions. mdpi.com

| Property | Value |

|---|---|

| CAS Number | 2487480-03-3 |

| Molecular Formula | C₇H₂BrClF₂O₂ aablocks.comabovchem.com |

| Molecular Weight | 271.44 g/mol abovchem.comchemshuttle.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | OC(=O)c1cc(F)c(c(c1F)Cl)Br aablocks.com |

| InChI Key | JGHBRRFETZEVFX-UHFFFAOYSA-N sigmaaldrich.com |

Current Research Landscape and Emerging Directions for this compound

While extensive, peer-reviewed research focusing exclusively on this compound is not widely available in the public domain, its structural motifs are characteristic of molecules used as intermediates in the synthesis of high-value chemical products. The compound is primarily available through chemical suppliers for research purposes. abovchem.comscbt.com

The research trajectory for compounds of this class is heavily geared towards their application as versatile building blocks. For instance, structurally related compounds such as 4-Bromo-2,5-difluorobenzoic acid serve as intermediates in the preparation of GPR119 agonists and selective NaV1.7 inhibitors, which are targets for metabolic disorders and pain, respectively. chemicalbook.com Similarly, 4-Bromo-2-fluorobenzoic acid is a key raw material for synthesizing various heterocyclic compounds and pharmaceutical agents like enzalutamide (B1683756) and Venclexta. guidechem.com

Given these precedents, the emerging directions for this compound likely involve its use in medicinal chemistry and agrochemical discovery. Researchers may utilize its multiple halogen sites to perform selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The unique substitution pattern offers the potential to fine-tune the steric and electronic properties of target molecules, which is a critical aspect of modern drug design. Future research will likely focus on incorporating this acid into synthetic pathways to create novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHBRRFETZEVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Chloro 2,5 Difluorobenzoic Acid

Reactivity Profile of the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, primarily through reactions involving the acidic proton and the carbonyl carbon.

4-Bromo-3-chloro-2,5-difluorobenzoic acid can be readily converted to its corresponding esters through various standard esterification protocols. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the formation of methyl 4-bromo-3-chloro-2,5-difluorobenzoate can be achieved by reacting the parent acid with methanol. To drive this equilibrium-controlled reaction to completion, a dehydrating agent or a catalyst that activates the carboxylic acid is typically employed. One such effective method is the use of dry hydrogen chloride gas in methanol, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol. chemicalbook.com

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. For example, treatment of the benzoic acid with thionyl chloride (SOCl₂) would yield 4-bromo-3-chloro-2,5-difluorobenzoyl chloride, which can then be reacted with the desired alcohol to form the ester.

Table 1: Representative Esterification Reaction of a Halogenated Benzoic Acid

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| 4-bromo-2-chlorobenzoic acid | Methanol, Dry HCl gas | Methyl 4-bromo-2-chlorobenzoate | Room temperature, overnight | 94% chemicalbook.com |

The synthesis of amides from this compound is another important transformation of the carboxyl group. A highly effective method for amidation involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent such as thionyl chloride (SOCl₂). prepchem.comchemicalbook.com The resulting 4-bromo-3-chloro-2,5-difluorobenzoyl chloride can then be treated with ammonia or a primary or secondary amine to furnish the corresponding amide.

For the synthesis of the primary amide, 4-bromo-3-chloro-2,5-difluorobenzamide, the acyl chloride would be reacted with aqueous ammonia. chemicalbook.com This two-step approach is generally high-yielding and avoids the harsh conditions that might be required for the direct condensation of the carboxylic acid and an amine.

Table 2: Typical Amidation Reaction of a Related Halogenated Benzoic Acid

| Reactant | Reagents | Intermediate | Product | Conditions |

|---|

The removal of the carboxyl group, known as decarboxylation, from this compound would lead to the formation of 1-bromo-2-chloro-4,5-difluorobenzene. Aromatic carboxylic acids are generally resistant to decarboxylation unless activated by strong electron-withdrawing groups or subjected to harsh reaction conditions. The presence of multiple halogen substituents on the aromatic ring of the title compound can facilitate this reaction.

One potential mechanism involves heating the carboxylic acid with a copper catalyst, often in a high-boiling solvent like quinoline. future4200.com The copper(I) salt of the carboxylate is believed to form, which then undergoes decarboxylation to yield an arylcopper intermediate, followed by protonolysis to give the final product. The use of copper catalysts can significantly lower the temperature required for decarboxylation compared to uncatalyzed thermal methods. future4200.com

Another possible pathway is a radical decarboxylation, which can be initiated by heat or a radical initiator. However, this method might be less selective and could lead to side products. Given the stability of the aryl anion intermediate due to the inductive effects of the halogens, a mechanism involving the formation of a carbanion upon loss of CO₂ is also plausible, especially under basic conditions.

Reactivity of the Halogen Substituents on the Aromatic Nucleus

The halogen atoms attached to the aromatic ring are susceptible to substitution and can participate in various cross-coupling reactions, providing avenues for further molecular diversification.

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxyl group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity.

The rate of SNAr reactions is influenced by the nature of the leaving group and the position of the electron-withdrawing groups. Generally, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic. The electron-withdrawing groups are most effective at stabilizing the negative charge of the Meisenheimer complex when they are positioned ortho or para to the site of nucleophilic attack.

In this compound, all halogen substituents are ortho or para to other electron-withdrawing groups, suggesting that the ring is activated towards nucleophilic attack. Consequently, this compound can react with various nucleophiles, such as amines, alkoxides, and thiolates, to replace one or more of the halogen atoms. nih.govambeed.com The regioselectivity of the substitution would depend on the specific reaction conditions and the relative activation of each position.

Table 3: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Electrophilicity of Carbon | Leaving Group Ability (SNAr) |

|---|---|---|---|

| C-2 | Fluoro | High | Excellent |

| C-3 | Chloro | Moderate | Good |

| C-4 | Bromo | Lower | Moderate |

| C-5 | Fluoro | High | Excellent |

The bromine and chlorine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgnih.govresearchgate.netikm.org.my

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. Therefore, it is expected that the C-Br bond at the 4-position would be significantly more reactive than the C-Cl bond at the 3-position under typical Suzuki-Miyaura conditions. This difference in reactivity would allow for selective coupling at the bromine position, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

A typical Suzuki-Miyaura reaction of this compound would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, and a base like sodium carbonate or potassium phosphate. nih.gov This methodology provides a powerful tool for the synthesis of complex biaryl and other conjugated systems from this halogenated benzoic acid precursor.

Table 4: Example of Suzuki-Miyaura Coupling with a Related Aryl Bromide

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5 mol%) | Na₂CO₃ | H₂O-CH₃OH (3:1) | 4-phenylbenzoic acid | >98% rsc.org |

Electrophilic Aromatic Substitution Considerations

The benzene (B151609) ring of this compound is adorned with four substituents: a bromo group, a chloro group, two fluoro groups, and a carboxylic acid group. Each of these groups exerts a distinct electronic influence, collectively determining the regioselectivity of potential electrophilic aromatic substitution reactions. In such reactions, an electrophile attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. The position of this substitution is not random but is directed by the existing substituents.

The directing effects of the substituents are a consequence of both inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons.

The substituents on the this compound ring can be categorized based on their directing influence:

Ortho-, Para-Directing Deactivators: The halogen atoms (bromo, chloro, and fluoro) fall into this category. unizin.orglibretexts.org They are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. unizin.org However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the aromatic ring, is most effective at the ortho and para positions. libretexts.org This partial stabilization of the carbocation intermediate at these positions makes them the preferred sites for electrophilic attack. libretexts.org

Meta-Directing Deactivator: The carboxylic acid group (-COOH) is a deactivating group that directs incoming electrophiles to the meta position. pharmaguideline.com Both the inductive and resonance effects of the carboxyl group withdraw electron density from the aromatic ring, significantly reducing its reactivity. The deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

In the case of this compound, the single available position for substitution is at the 6-position. The directing effects of the present substituents on this position are summarized in the table below.

| Substituent | Position | Directing Effect |

| Carboxylic Acid | 1 | Meta-directing |

| Fluoro | 2 | Ortho-, Para-directing |

| Chloro | 3 | Ortho-, Para-directing |

| Bromo | 4 | Ortho-, Para-directing |

| Fluoro | 5 | Ortho-, Para-directing |

Mechanistic Investigations of Reactions Involving this compound

Elucidation of Reaction Mechanisms and Intermediates

The first step, which is typically the rate-determining step, involves the attack of the electrophile on the π-electron system of the aromatic ring. This leads to the formation of the arenium ion, in which the carbon atom bearing the new substituent is sp3-hybridized. The positive charge in this intermediate is delocalized over the remaining five carbon atoms of the ring through resonance.

The second step involves the deprotonation of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the substituted product.

Influence of Halogen Substituents on Reaction Selectivity and Kinetics

The presence of multiple halogen substituents on the benzoic acid ring has a profound impact on both the selectivity and kinetics of its reactions.

Selectivity: As discussed, halogens are ortho-, para-directing groups. unizin.org In this compound, the cumulative directing effects of the four halogens would strongly favor substitution at the only available position, C-6. The fluorine atoms at positions 2 and 5, and the bromine atom at position 4 all have an ortho or para position at C-6. The chlorine atom at position 3 has a meta relationship to C-6, which is a disfavored position for halogen direction. Therefore, the regioselectivity of any potential electrophilic aromatic substitution is predicted to be high for the C-6 position.

Kinetics: The kinetics of electrophilic aromatic substitution reactions are highly sensitive to the electronic nature of the substituents. All halogens are deactivating groups, meaning they decrease the rate of reaction compared to benzene. unizin.org This deactivation is due to their strong electronegativity, which leads to a powerful electron-withdrawing inductive effect. libretexts.org The order of deactivation among halogens is generally related to their electronegativity, with fluorine being the most electronegative and therefore the most deactivating in terms of the inductive effect. libretexts.org However, the resonance effect, which is electron-donating, is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 2,5 Difluorobenzoic Acid

Single Crystal X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of 4-bromo-3-chloro-2,5-difluorobenzoic acid would be dictated by a variety of non-covalent interactions, which are crucial in understanding the material's physical properties. In halogenated benzoic acids, hydrogen bonding is a primary organizing force, typically forming centrosymmetric dimers through the carboxylic acid groups. actascientific.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides insight into the vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding the influence of substituents on the molecular framework.

Assignment of Fundamental Vibrational Modes and Band Analysis

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands. The most prominent of these would be the O-H stretching of the carboxylic acid, which typically appears as a broad band in the FTIR spectrum, and the C=O carbonyl stretching vibration. Other key vibrational modes would include C-C stretching within the aromatic ring, C-H bending, and the vibrations of the carbon-halogen bonds (C-Br, C-Cl, C-F).

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200-2500 | Broad band due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3100-3000 | |

| C=O Stretch | 1720-1680 | Strong absorption in FTIR. |

| C=C Stretch (aromatic) | 1600-1450 | Multiple bands expected. |

| C-O Stretch | 1320-1210 | |

| C-F Stretch | 1250-1000 | Strong absorptions. |

| C-Cl Stretch | 850-550 |

This table presents expected ranges based on typical values for halogenated benzoic acids.

Impact of Halogen Substitution on Vibrational Frequencies

The substitution of hydrogen with halogens has a notable effect on the vibrational frequencies of the benzene (B151609) ring. The high electronegativity and mass of the halogen atoms influence the electronic distribution and the vibrational coupling within the molecule. Generally, the carbon-halogen stretching frequencies decrease with increasing atomic mass of the halogen (F > Cl > Br). The presence of multiple, different halogens in this compound would lead to a complex vibrational spectrum, with each halogen influencing the position of the bands of the others and the aromatic ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H NMR provides information about the chemical environment of proton nuclei.

Proton (¹H) NMR Spectroscopic Data and Interpretation

For this compound, the ¹H NMR spectrum is expected to be relatively simple in terms of the number of signals, as there is only one proton on the aromatic ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent electronegative halogen atoms and the carboxylic acid group. For a closely related compound, 4-bromo-3-chlorobenzoic acid, the aromatic protons appear in the range of 7.4-8.0 ppm. rsc.org The introduction of two fluorine atoms in the title compound would likely shift the remaining proton further downfield. The signal for the carboxylic acid proton is typically a broad singlet and can appear over a wide range of chemical shifts, often above 10 ppm, and its position is highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H | > 7.5 | Singlet or fine multiplet | The exact shift is influenced by all four halogen substituents. Coupling to fluorine might be observed. |

This table is predictive and based on data from similar compounds.

Carbon-13 (¹³C) NMR Spectroscopic Data and Analysis

The ¹³C NMR spectrum of this compound is anticipated to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group. The fluorine atoms will also introduce characteristic carbon-fluorine couplings (¹J_CF, ²J_CF, etc.), which will cause the signals of the carbons directly bonded to or in proximity to the fluorine atoms to appear as doublets or multiplets.

The expected chemical shifts are influenced by the cumulative electronic effects of the substituents. The carboxylic acid carbon (C=O) will appear at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the approximate range of 110-140 ppm. The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-2 and C-5) are expected to show large one-bond C-F coupling constants.

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~168 | Singlet |

| C-1 | ~125 | Multiplet |

| C-2 | ~158 | Doublet of doublets |

| C-3 | ~120 | Multiplet |

| C-4 | ~115 | Multiplet |

| C-5 | ~155 | Doublet of doublets |

Note: The predicted chemical shifts are estimates based on the analysis of similar halogenated benzoic acids. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated organic compounds. For this compound, two distinct signals are expected, corresponding to the two chemically non-equivalent fluorine atoms at positions 2 and 5 of the benzene ring.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. Each fluorine signal is expected to be a multiplet due to coupling with the neighboring aromatic proton and potentially longer-range couplings with the other fluorine atom. For instance, the spectrum of 3-bromo-4-fluorobenzoic acid shows a triplet of doublets for the fluorine signal. rsc.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -110 to -130 | Multiplet |

Note: Chemical shifts are relative to a standard such as CFCl₃. The predicted values are based on typical ranges for fluorinated aromatic compounds.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzoic acids, showing characteristic absorption bands in the ultraviolet region. Benzoic acid itself typically displays absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The presence of multiple halogen substituents on the benzene ring is likely to cause a bathochromic (red) shift of these absorption bands. The electronic transitions are primarily associated with the π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group in the carboxylic acid.

The primary chromophore in this molecule is the substituted benzene ring conjugated with the carboxylic acid group. The halogen substituents act as auxochromes, modifying the absorption characteristics of the primary chromophore. The expected absorption bands can be attributed to the following electronic transitions:

E₂-band (around 230-250 nm): This is a high-intensity band arising from π → π* transitions of the benzene ring.

B-band (around 270-290 nm): This band, also from π → π* transitions, is typically of lower intensity and can show fine structure.

The exact positions and intensities of these bands will be influenced by the specific substitution pattern and the solvent used for the measurement.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The exact mass can be calculated from its molecular formula, C₇H₂BrClF₂O₂. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of these elements.

The fragmentation of aromatic carboxylic acids in the mass spectrometer often follows predictable pathways. For benzoic acid, common fragmentations include the loss of a hydroxyl radical (•OH, M-17) to form the benzoyl cation, and the loss of the entire carboxyl group (•COOH, M-45). docbrown.infolibretexts.org

For this compound, the molecular ion peak [M]⁺• would be observed. Key fragmentation pathways are expected to include:

Loss of •OH: [C₇HBrClF₂O]⁺

Loss of •COOH: [C₆HBrClF₂]⁺

Decarboxylation (loss of CO₂): [C₆H₂BrClF₂]⁺• (if fragmentation occurs from the carboxylate anion in negative ion mode)

Loss of halogens: Subsequent fragmentation could involve the loss of bromine, chlorine, or fluorine radicals or molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational chemistry and theoretical studies of this compound reveals a significant gap in the existing scientific literature. Despite the availability of advanced computational methods for analyzing molecular structures and properties, specific quantum chemical calculations, such as Density Functional Theory (DFT) geometry optimizations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and theoretical predictions of spectroscopic parameters for this particular compound, have not been publicly documented.

While general methodologies for the computational analysis of substituted benzoic acids are well-established, detailed research findings and data tables pertaining exclusively to this compound are not available in published research. Studies on similar halogenated benzoic acid derivatives have utilized these theoretical tools to provide insights into their molecular geometry, electronic structure, reactivity, and spectroscopic characteristics. However, the specific intramolecular interactions and electronic distribution shaped by the unique combination of bromo, chloro, and difluoro substituents on the benzoic acid framework in the titular compound have yet to be computationally elucidated.

Consequently, a detailed article structured around the specific computational chemistry topics as requested cannot be generated at this time due to the absence of the necessary foundational research and data. The scientific community has not yet directed its focus to the in-silico analysis of this compound, leaving its theoretical chemical properties uncharted.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Chloro 2,5 Difluorobenzoic Acid

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Theoretical Electronic Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of vertical transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For 4-Bromo-3-chloro-2,5-difluorobenzoic acid, the electronic absorption spectrum is expected to be influenced by the interplay of the carboxylic acid group and the halogen substituents on the benzene (B151609) ring.

The primary electronic transitions in benzoic acid derivatives typically involve π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the carboxylic acid function. The presence of bromine, chlorine, and fluorine atoms, with their lone pairs of electrons and varying electronegativities, can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax).

Halogen substituents can affect the electronic spectra in two ways:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring, which can lower the energy of the molecular orbitals.

Mesomeric Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the π-system of the benzene ring, which tends to raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), often leading to a red shift.

In the case of this compound, the cumulative effect of these substituents would determine the precise absorption wavelengths. TD-DFT calculations, typically performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), could provide a detailed prediction of the electronic spectrum, including the major absorption bands and their corresponding oscillator strengths.

Table 1: Illustrative Predicted Electronic Absorption Data for this compound using TD-DFT

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 295 | 0.08 |

| S0 → S2 | 260 | 0.15 |

| S0 → S3 | 220 | 0.45 |

Note: This data is illustrative and based on typical values for halogenated benzoic acids.

Analysis of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It is calculated from the electron density and provides a map of the electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP is expected to show several key features:

Negative Potential: The most negative electrostatic potential is anticipated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. This region is the primary site for hydrogen bonding and interactions with electrophiles.

Positive Potential: A significant region of positive potential will be located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation.

Halogen Effects: The halogen atoms will also influence the MESP of the aromatic ring. While they are electronegative, the delocalization of their lone pairs can create complex patterns of electron density on the ring. The bromine and chlorine atoms, being less electronegative than fluorine, might exhibit slightly less negative potential around them compared to the fluorine atoms. The interplay of inductive and mesomeric effects will create a nuanced potential map on the benzene ring surface.

MESP analysis is crucial for predicting intermolecular interactions, such as dimerization through hydrogen bonding between the carboxylic acid groups, a common feature in the solid state of benzoic acids.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties at the molecular level include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Computational studies on halogenated organic molecules have shown that the presence of halogens can significantly enhance NLO properties. iaea.org The introduction of electron-donating and electron-withdrawing groups can increase the molecular hyperpolarizability. In this compound, the carboxylic acid group acts as an electron-withdrawing group. The halogen atoms, through their inductive and mesomeric effects, modulate the electron distribution and can contribute to a larger NLO response.

The first hyperpolarizability (β) is a tensor quantity, and its total value (βtot) is often calculated to provide a measure of the NLO activity. DFT calculations using functionals like B3LYP or CAM-B3LYP are commonly employed to predict these properties. The significant charge separation and asymmetry introduced by the four different substituents (Br, Cl, F, and COOH) on the benzene ring suggest that this compound could possess noteworthy NLO properties.

Table 2: Illustrative Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (βtot) | 5.0 x 10-30 esu |

Note: These values are hypothetical and serve as examples based on trends in similar molecules.

Tautomeric Equilibria and Conformational Landscapes

For this compound, tautomerism is not expected to be a significant phenomenon for the primary structure. However, conformational isomerism due to the rotation of the carboxylic acid group is a key aspect to consider. The rotation around the C-C bond connecting the carboxylic group to the benzene ring leads to different conformers.

The orientation of the hydroxyl group of the carboxylic acid can be either syn or anti with respect to the carbonyl oxygen. In most benzoic acids, the syn conformer is significantly more stable due to intramolecular hydrogen bonding and resonance stabilization. The presence of bulky ortho-substituents can influence the dihedral angle between the plane of the carboxylic acid group and the benzene ring. In this molecule, the fluorine atom at position 2 and the chlorine atom at position 3 can create steric hindrance, potentially forcing the carboxylic acid group to twist out of the plane of the aromatic ring.

Computational studies involving potential energy surface (PES) scans can elucidate the conformational landscape, identifying the most stable conformers and the energy barriers for their interconversion. This analysis is crucial for understanding the molecule's flexibility and its preferred geometry in different environments.

Thermodynamic Properties Calculation (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Computational chemistry provides a reliable means to calculate the thermodynamic properties of molecules, such as Gibbs free energy (G), enthalpy (H), and entropy (S). These calculations are typically performed using DFT methods combined with statistical mechanics, based on the vibrational frequencies obtained from the calculations.

The thermodynamic properties of this compound can be predicted with good accuracy. These values are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For instance, the Gibbs free energy of formation indicates the spontaneity of the molecule's formation from its constituent elements.

The calculated enthalpy of formation is another critical parameter, useful in thermochemical studies. The entropy is related to the degree of disorder and is influenced by the molecule's vibrational, rotational, and translational degrees of freedom.

Table 3: Illustrative Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Calculated Value |

| Enthalpy (H) | -150 kcal/mol |

| Gibbs Free Energy (G) | -120 kcal/mol |

| Entropy (S) | 100 cal/mol·K |

Note: These values are illustrative and intended to represent the type of data obtained from such calculations.

Synthetic Utility and Advanced Applications of 4 Bromo 3 Chloro 2,5 Difluorobenzoic Acid As a Chemical Building Block

Role in the Synthesis of Advanced Fluorinated Building Blocks

The polysubstituted aromatic ring of 4-bromo-3-chloro-2,5-difluorobenzoic acid makes it a potential precursor for creating more complex, advanced fluorinated building blocks. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. nih.gov This molecule could serve as a scaffold, allowing for selective modification at its bromine, chlorine, or carboxylic acid moieties to generate a library of novel fluorinated derivatives for further synthetic exploration.

Application in the Preparation of Diverse Heterocyclic Compounds

Aromatic carboxylic acids are versatile starting materials for the synthesis of heterocyclic compounds. The carboxylic acid group of this compound can be converted into various functional groups, such as amides, esters, or acid chlorides. These transformed intermediates can then undergo cyclization reactions with appropriate reagents to form a wide range of heterocyclic systems, including but not limited to, benzoxazinones, quinazolinones, or benzothiazoles, which are common motifs in pharmacologically active molecules.

Intermediate in Pharmaceutical and Agrochemical Discovery and Development

Halogenated benzoic acids are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.com The specific arrangement of bromo, chloro, and fluoro substituents on this benzoic acid derivative offers a distinct starting point for the synthesis of novel, potentially patentable, bioactive molecules.

While no direct synthesis of SGLT2 inhibitors using this compound is documented, structurally similar compounds are employed in this field. For instance, related bromo-chlorinated aromatic compounds serve as key intermediates for synthesizing C-aryl glucoside SGLT2 inhibitors like Dapagliflozin. google.comnih.gov The general synthetic strategies often involve the coupling of a halogenated aromatic moiety with a glucose derivative. The title compound theoretically represents a potential starting material for novel analogues in this class of antidiabetic drugs.

The introduction of multiple halogens on a phenyl ring can significantly influence a molecule's biological activity. The combination of fluorine, chlorine, and bromine atoms can modulate properties like lipophilicity, binding affinity, and metabolic stability. Therefore, this compound is a plausible starting material for discovery programs aimed at generating new bioactive compounds where this specific halogenation pattern is desired to optimize biological effect and pharmacokinetic properties.

Utilization in the Development of Functional Materials (e.g., liquid crystal compounds)

Benzoic acid derivatives are foundational structures in the design of liquid crystals and other functional organic materials. The rigid core and potential for modification make this compound a candidate for incorporation into more complex structures. The high degree of halogenation could lead to materials with unique electronic properties, thermal stability, or specific intermolecular interactions, which are desirable attributes for applications in electronics and materials science.

Facilitation of Complex Molecular Architecture through Advanced Coupling and Substitution Reactions

The different halogen atoms on the aromatic ring offer opportunities for selective chemical reactions to build complex molecular architectures.

Cross-Coupling Reactions: The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This reactivity difference could allow for sequential, site-selective introduction of new carbon-carbon or carbon-heteroatom bonds. Such selective functionalization is a powerful tool for constructing intricate organic molecules. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the other halogens and the carboxylic acid group. masterorganicchemistry.comnih.gov This allows for the potential displacement of a fluoride (B91410) ion by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity and build complex structures that would be difficult to access through other means.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.